
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene typically involves several steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethyl alcohol and an acid catalyst.
Trifluoromethylthiolation: The trifluoromethylthio group is typically introduced using a trifluoromethylthiolating agent such as trifluoromethanesulfenyl chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids. Reduction reactions can also occur, reducing the bromopropyl group to a propyl group.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions, particularly with strong electrophiles.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique substituents.
Industry: Used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated compounds.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-bound proteins.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group, affecting its reactivity and applications.
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Lacks the ethoxy group, which can influence its solubility and chemical behavior.
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene: Contains additional substituents, making it more complex and potentially more reactive.
Propiedades
Fórmula molecular |
C12H14BrF3OS |
|---|---|
Peso molecular |
343.20 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
XBTXCZCJEWTKJL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)CCCBr)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


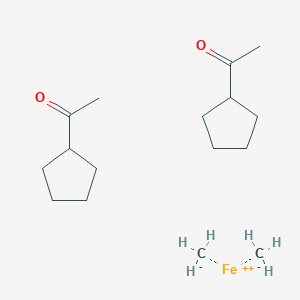
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)

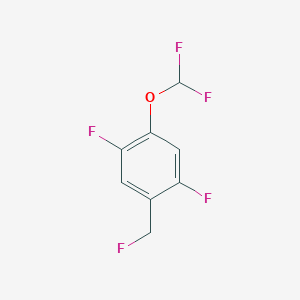
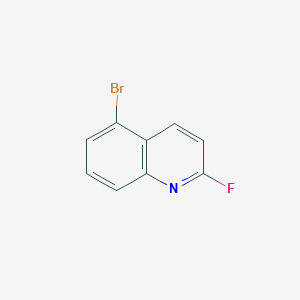

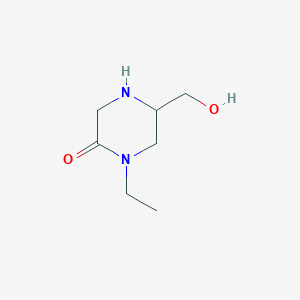

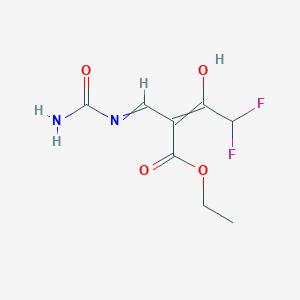

![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
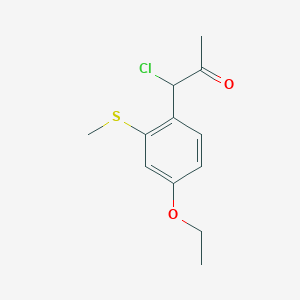

![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
